3-Iodo-7,8-dimethylquinolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10INO |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
3-iodo-7,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10INO/c1-6-3-4-8-10(7(6)2)13-5-9(12)11(8)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
DHCRQSDGFOWBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=CN2)I)C |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography for Solid-State Structural Determination
Intermolecular Interactions (e.g., C–H···O Hydrogen Bonding, π-Stacking)
The crystal lattice of 3-Iodo-7,8-dimethylquinolin-4(1H)-one is stabilized by a network of non-covalent interactions. While a specific crystallographic study for this exact compound is not available in the surveyed literature, analysis of closely related iodo-quinoline and quinolinone derivatives allows for a detailed projection of its intermolecular forces. The crystal packing is anticipated to be significantly influenced by a combination of hydrogen bonding, π-stacking, and halogen interactions nih.gov.
π-Stacking Interactions: The planar aromatic quinolinone core is conducive to π-π stacking interactions, which are a significant cohesive force in the crystal packing of many aromatic compounds. These interactions occur when the electron-rich π systems of the quinoline rings overlap. In related iodo-quinoline derivatives, π-π stacking has been identified as a key factor in the crystal packing arrangement nih.gov. The substitution of the ring system can influence the geometry of this stacking, which may adopt a parallel-displaced or a sandwich arrangement. The presence of the iodine atom and methyl groups on the benzene ring portion of the this compound molecule likely modulates the electronic distribution of the aromatic system, thereby influencing the strength and nature of these π-π interactions. Halogen substitution on aromatic rings has been shown to result in more stable parallel-displaced π-π stacking configurations nih.gov.
The interplay of these non-covalent forces dictates the supramolecular architecture of the compound in the solid state.
Conformational Analysis of the this compound Moiety
Conformational analysis provides insight into the three-dimensional arrangement of atoms in a molecule and the energy associated with different spatial orientations. For the this compound moiety, the core quinolinone ring system is largely planar. However, the substituents—iodine at C3 and two methyl groups at C7 and C8—can influence the molecule's fine conformational details.
Studies on related substituted quinolinones have shown that the planarity of the bicyclic system can be affected by crystal packing forces rather than significant steric hindrance from the substituents themselves nih.gov. It is believed that for a molecule to exhibit certain biological activities, the substituent in position 3 should be coplanar with the quinoline ring mdpi.com. In the case of this compound, the relatively small iodo group at the C3 position is not expected to cause significant distortion of the ring's planarity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent chemical bonds. While an experimental spectrum for this specific compound is not provided, a predictive analysis based on the IR spectra of related quinolone and fluoroquinolone compounds allows for the assignment of its principal vibrational modes chemistryjournal.innih.govmdpi.comresearchgate.net.
The key functional groups in this compound are the N-H group, the carbonyl group (C=O) of the quinolinone ring, the aromatic C=C bonds, aliphatic and aromatic C-H bonds, and the C-I bond.
The expected characteristic IR absorption bands are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide) | Stretching | 3300 - 3100 | Medium, Broad |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |
| C-H (Methyl) | Stretching | 2960 - 2850 | Medium |
| C=O (Amide I band) | Stretching | 1680 - 1640 | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Strong |
| C-H (Methyl) | Bending | 1470 - 1370 | Medium |
| C-N | Stretching | 1350 - 1200 | Medium |
| C-I | Stretching | 600 - 500 | Medium to Strong |
Advanced Mechanistic Investigations
Elucidation of Reaction Mechanisms for Synthesis and Transformations
The synthesis of 3-Iodo-7,8-dimethylquinolin-4(1H)-one and its use as a synthetic building block involve several complex reaction mechanisms. These pathways are often influenced by the choice of reagents, catalysts, and reaction conditions.
The direct C3–H iodination of the 7,8-dimethylquinolin-4(1H)-one precursor is widely proposed to proceed via a free-radical mechanism, a common pathway for the functionalization of 4-quinolones. researchgate.netresearchgate.net This type of reaction, known as free-radical halogenation, typically occurs in the presence of an initiator, such as UV light or a chemical radical initiator, and follows a three-stage chain mechanism: initiation, propagation, and termination. unacademy.comwikipedia.orglibretexts.org
Initiation: The reaction begins with the homolytic cleavage of an iodine source to generate two iodine radicals (I•). This step requires an initial input of energy. libretexts.org
Propagation: This is a self-sustaining cycle involving two key steps. First, an iodine radical abstracts a hydrogen atom from the C3 position of the 7,8-dimethylquinolin-4(1H)-one ring, forming hydrogen iodide (HI) and a C3-centered quinolone radical. This carbon radical is stabilized by resonance within the quinolone ring system. In the second step, this quinolone radical reacts with a molecule of I₂, abstracting an iodine atom to form the final product, this compound, and regenerating an iodine radical (I•) that can continue the chain reaction. youtube.comcopernicus.org
Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through the combination of two iodine radicals to reform I₂, an iodine radical with a quinolone radical, or two quinolone radicals. youtube.com
Evidence for this radical pathway in the broader 4-quinolone class comes from control experiments where the addition of radical quenchers, such as TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, inhibits the halogenation reaction. researchgate.netresearchgate.net
This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which allow for the introduction of aryl, vinyl, or alkynyl groups at the C3 position. The high reactivity of the carbon-iodine bond makes it particularly suitable for these transformations. libretexts.org
Suzuki-Miyaura Coupling: This reaction couples the 3-iodo-quinolone with an organoboron reagent, typically a boronic acid, catalyzed by a palladium complex. The generally accepted catalytic cycle involves three main steps: libretexts.orgorganic-chemistry.org
Oxidative Addition: A palladium(0) complex, often with phosphine (B1218219) ligands, reacts with the C-I bond of this compound. This is typically the rate-determining step and results in the formation of a square planar palladium(II) intermediate. libretexts.orgnih.gov
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the iodide ligand. This forms a new diorganopalladium(II) intermediate. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the 3-substituted product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org
Heck Coupling: This reaction forms a new carbon-carbon bond between the 3-iodo-quinolone and an alkene. researchgate.netorganic-chemistry.org The mechanism is similar to the Suzuki coupling in its initial and final steps:
Oxidative Addition: A Pd(0) species inserts into the C-I bond of the quinolone to form a Pd(II) complex. datapdf.com
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the palladium-carbon bond. This step is typically stereoselective, occurring in a syn manner. libretexts.org
Syn β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product. The reaction typically shows a high selectivity for the trans isomer. organic-chemistry.org
Regeneration of Catalyst: The Pd(0) catalyst is regenerated by the reductive elimination of HX with the help of a base. datapdf.com
| Reaction | Key Mechanistic Steps | Catalyst | Reactants |
| Suzuki-Miyaura Coupling | 1. Oxidative Addition2. Transmetalation3. Reductive Elimination | Pd(0) complex | Organoboronic acid, Base |
| Heck Coupling | 1. Oxidative Addition2. Migratory Insertion3. β-Hydride Elimination | Pd(0) complex | Alkene, Base |
Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), are powerful oxidants used to facilitate the C3–H halogenation of 4-quinolones under mild conditions. researchgate.netnih.gov They play a crucial role in generating a more electrophilic halogenating species from a simple halide salt. The precise mechanism can depend on the electronic nature of the substrate. nih.gov
Two primary mechanistic pathways are proposed for this transformation:
Radical Cation Pathway: For electron-rich substrates like 4-quinolones, the hypervalent iodine reagent can act as a single-electron oxidant. It accepts an electron from the quinolone ring to form a radical cation intermediate. This intermediate is highly electrophilic at specific positions, particularly C3. Subsequent attack by an iodide anion (I⁻) and loss of a hydrogen radical leads to the iodinated product. nih.gov
Iodonium Pathway (Closed-Shell Mechanism): Alternatively, the hypervalent iodine(III) reagent can undergo ligand exchange with an iodide source. This is followed by reductive elimination to generate an electrophilic iodine species (e.g., I⁺). This species then participates in an electrophilic aromatic substitution reaction with the quinolone ring at the nucleophilic C3 position to form a Wheland-type intermediate, which is then deprotonated to yield the final product. nih.govresearchgate.net
The use of these reagents offers an environmentally benign alternative to heavy metal oxidants and allows for high regioselectivity in the functionalization of the quinolone core. nih.gov
Kinetic Studies of Key Synthetic and Transformation Steps
While specific kinetic data for reactions involving this compound are not extensively documented in the literature, general principles from studies on analogous systems can be applied.
In transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, the oxidative addition of the aryl halide to the Pd(0) center is frequently the rate-determining step of the catalytic cycle. libretexts.orgdatapdf.com The rate of this step is highly dependent on the nature of the halide, following the general trend of C-I > C-Br > C-Cl, which reflects the bond dissociation energies. libretexts.org This is why 3-iodoquinolones are highly reactive and preferred substrates for these transformations. researchgate.netresearchgate.net
Identification and Characterization of Reaction Intermediates
Direct observation and characterization of reaction intermediates provide definitive proof of a proposed mechanism. While no specific intermediates have been isolated for reactions of this compound, their structures can be inferred from established mechanisms of related compounds.
| Reaction Type | Plausible Intermediates | Description |
| Radical Halogenation | C3-Quinolone Radical | A carbon-centered radical at the C3 position, stabilized by resonance across the quinolone ring system. |
| Hypervalent Iodine-Mediated Iodination | Quinolone Radical Cation | Formed via single-electron transfer from the quinolone to the iodine(III) reagent. nih.gov |
| Wheland Intermediate | A cationic resonance-stabilized intermediate formed during electrophilic attack of I⁺ on the quinolone ring. | |
| Suzuki Coupling | Ar-Pd(II)-I Complex | A square planar palladium(II) species formed after the oxidative addition of the C-I bond to Pd(0). nih.govchemistryworld.com |
| Ar-Pd(II)-Ar' Complex | A diorganopalladium(II) species formed after transmetalation with the boronic acid. libretexts.org | |
| Heck Coupling | Ar-Pd(II)-I Complex | The initial product of oxidative addition. datapdf.com |
| π-Alkene Palladium Complex | Formed by the coordination of the alkene to the Ar-Pd(II)-I intermediate prior to migratory insertion. libretexts.org |
The characterization of such transient species often requires advanced spectroscopic techniques, such as low-temperature NMR, or computational modeling to support their existence. chimia.ch For instance, palladium(II) intermediates in Suzuki coupling reactions have been successfully characterized in some systems, confirming the key steps of the catalytic cycle. nih.govchemistryworld.com
Theoretical and Computational Chemistry of 3 Iodo 7,8 Dimethylquinolin 4 1h One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in understanding the electronic properties and predicting the reactivity of molecules like 3-iodo-7,8-dimethylquinolin-4(1H)-one. These methods provide insights into the distribution of electrons and the regions of a molecule that are most likely to interact with other chemical species.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density Distributions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would reveal the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Computational Analysis of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)
Reactivity descriptors derived from computational calculations offer a more quantitative prediction of a molecule's reactive behavior.
Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would pinpoint which atoms are most susceptible to attack by different types of reagents. This is particularly useful in predicting the outcomes of chemical reactions involving this compound.
Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the carbonyl oxygen and positive potential near the hydrogen attached to the nitrogen atom.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. These predictions are based on the calculated electronic environment of each nucleus. By comparing the calculated shifts with experimental spectra, one can validate the proposed structure and assign the observed signals to specific atoms.
IR Frequencies: The vibrational frequencies of the molecule can also be calculated. These correspond to the absorption peaks observed in an infrared (IR) spectrum. The calculated IR spectrum can help in identifying the characteristic functional groups present in this compound, such as the C=O and N-H stretching vibrations.
A hypothetical table of predicted spectroscopic data is presented below.
| Parameter | Predicted Value |
| 1H NMR Chemical Shifts (ppm) | |
| N-H | Value would be calculated here |
| Aromatic Protons | Values for each proton would be calculated here |
| Methyl Protons | Values for each methyl group would be calculated here |
| 13C NMR Chemical Shifts (ppm) | |
| C=O | Value would be calculated here |
| Aromatic Carbons | Values for each carbon would be calculated here |
| Methyl Carbons | Values for each methyl group would be calculated here |
| IR Frequencies (cm-1) | |
| N-H Stretch | Value would be calculated here |
| C=O Stretch | Value would be calculated here |
| C-I Stretch | Value would be calculated here |
Conformation Analysis and Energetics of this compound
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. For a relatively rigid molecule like this compound, the conformational flexibility would be limited. However, computational methods can be used to identify the most stable conformation (the one with the lowest energy) by systematically rotating the rotatable bonds, if any, and calculating the energy of each resulting conformer. This analysis would provide insights into the preferred three-dimensional shape of the molecule, which is crucial for understanding its biological activity and intermolecular interactions. The planarity of the quinolinone ring system would also be a key aspect of this analysis.
A hypothetical table of conformational energetics is presented below.
| Conformer | Relative Energy (kcal/mol) |
| 1 | 0.00 (most stable) |
| 2 | Value would be calculated here |
| 3 | Value would be calculated here |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes for 3-Iodo-7,8-dimethylquinolin-4(1H)-one
The current synthetic strategies for this compound often rely on classical iodination reactions of the parent quinolinone. A common approach involves the treatment of 7,8-dimethylquinolin-4(1H)-one with an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent. While effective, these methods can present challenges related to regioselectivity, atom economy, and the use of potentially hazardous reagents.
Future research is anticipated to focus on the development of more sustainable and efficient synthetic protocols. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including quinolones. sruc.ac.uk This involves the exploration of alternative solvents, catalysts, and energy sources to minimize environmental impact.
Potential avenues for innovation include:
Catalytic C-H Iodination: Direct C-H activation and subsequent iodination of the quinolinone core using transition metal catalysts could offer a more atom-economical and regioselective approach.
Flow Chemistry Approaches: Continuous flow synthesis presents opportunities for improved reaction control, enhanced safety, and easier scalability. acs.orgresearchgate.net A flow-based process for the iodination of 7,8-dimethylquinolin-4(1H)-one could lead to higher yields and purity while minimizing reaction times.
Mechanochemical Synthesis: Solid-state reactions induced by mechanical force can reduce or eliminate the need for solvents, leading to more environmentally friendly processes.
| Synthetic Strategy | Key Features | Potential Advantages |
| Catalytic C-H Iodination | Transition metal catalysis, direct functionalization | High atom economy, improved regioselectivity |
| Flow Chemistry | Continuous processing, microreactors | Enhanced safety, scalability, improved yield |
| Mechanochemical Synthesis | Solvent-free or low-solvent conditions | Reduced waste, simplified workup |
Exploration of New Reactivity Modes and Unique Transformations
The presence of the iodine atom at the 3-position of the quinolinone ring provides a versatile handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of quinolinone derivatives for biological screening and materials science applications.
Future research will likely delve into exploring novel reactivity modes and unique transformations of this compound. This could involve:
Photoredox Catalysis: Visible-light-mediated reactions could enable novel transformations that are not accessible through traditional thermal methods.
Electrochemical Synthesis: The use of electricity to drive chemical reactions can offer a green and sustainable alternative to conventional reagents.
Hypervalent Iodine Chemistry: The unique reactivity of hypervalent iodine compounds could be exploited for novel functionalization of the quinolinone scaffold. bioengineer.org
The development of new synthetic methodologies will undoubtedly expand the chemical space accessible from this compound, leading to the discovery of new compounds with potentially valuable properties.
Advanced Computational Modeling for Rational Design of Analogs
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. patsnap.com In the context of this compound, computational methods can be employed for the rational design of new analogs with improved properties.
Key applications of computational modeling include:
Structure-Activity Relationship (SAR) Studies: Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of quinolinone derivatives with their biological activity, guiding the design of more potent compounds. mdpi.com
Docking Studies: Molecular docking simulations can predict the binding mode of quinolinone analogs to a biological target, providing insights into the molecular basis of their activity.
ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable pharmacokinetic profiles.
The integration of computational modeling into the research workflow can significantly accelerate the discovery and optimization of new quinolinone-based compounds. mdpi.com
| Computational Method | Application | Potential Outcome |
| QSAR | Correlating structure with activity | Design of more potent analogs |
| Molecular Docking | Predicting binding modes | Understanding target interactions |
| ADMET Prediction | Assessing pharmacokinetic properties | Selection of candidates with favorable profiles |
Integration with Flow Chemistry and Automated Synthesis Methodologies
The demand for rapid synthesis and screening of large compound libraries has driven the development of automated synthesis platforms. oxfordglobal.comyoutube.com The integration of flow chemistry with automated synthesis offers a powerful approach for the high-throughput synthesis of quinolinone derivatives. researchgate.net
A fully automated system could be envisioned where the synthesis of this compound and its subsequent diversification through a series of cross-coupling reactions are performed in a continuous and automated fashion. Such a platform would enable the rapid generation of large and diverse compound libraries for biological evaluation.
The benefits of this integrated approach include:
Increased Throughput: The ability to perform reactions in parallel and in a continuous manner significantly increases the number of compounds that can be synthesized in a given time.
Improved Reproducibility: Automated systems offer precise control over reaction parameters, leading to higher reproducibility.
Reduced Costs: The miniaturization of reactions and the efficient use of reagents can lead to significant cost savings.
The convergence of flow chemistry, automation, and computational design holds immense promise for the future of quinolinone chemistry, enabling the rapid discovery and development of new molecules with tailored properties. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Iodo-7,8-dimethylquinolin-4(1H)-one, and what key reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution and halogenation. For example, chloroiodopropane can react with precursor quinolinones under NaH/DMF conditions to introduce the iodine moiety . Key variables include solvent choice (e.g., aqueous acetonitrile), temperature (60°C optimal for displacement reactions), and catalysts (e.g., KI to enhance reactivity). Purification via column chromatography with ethyl acetate/hexane gradients is recommended. Yield optimization requires careful control of stoichiometry and reaction time.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and methyl/iodine positions. For derivatives, DEPT-135 or HSQC can resolve overlapping signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns (iodine has a distinct I signature) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Mobile phases: acetonitrile/water with 0.1% TFA .
Q. How can researchers safely handle halogenated quinolinones like this compound in the laboratory?
- Methodological Answer :
- Use fume hoods for reactions involving volatile solvents (DMF, acetonitrile).
- Wear nitrile gloves and safety goggles to prevent skin/eye contact with iodine-containing compounds.
- Dispose of halogenated waste in designated containers to avoid environmental contamination .
Advanced Research Questions
Q. How can the iodination step in synthesizing this compound be optimized for regioselectivity and purity?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance iodine incorporation but may require post-reaction neutralization.
- Catalysts : KI or tetrabutylammonium iodide (TBAI) can accelerate halogen exchange .
- Temperature Control : Lower temperatures (40–50°C) reduce side reactions (e.g., over-iodination).
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress. Spots with Rf = 0.4–0.5 typically indicate the desired product .
Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?
- Methodological Answer :
- Crystal Growth : Slow evaporation of saturated DMSO/ethanol solutions at 4°C yields diffraction-quality crystals.
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for heavy-atom (iodine) phasing.
- Structure Refinement : Software like SHELXL or OLEX2 refines hydrogen bonding (e.g., quinolinone carbonyl interactions) and confirms iodine positioning .
Q. What strategies address contradictory biological activity data for quinolin-4(1H)-one derivatives?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times.
- Statistical Analysis : Use ANOVA to compare IC values across studies. For example, discrepancies in potency may arise from varying assay pH or serum content .
- Meta-Analysis : Cross-reference structural analogs (e.g., 7,8-dimethyl vs. fluoro-substituted derivatives) to identify substituent-specific trends .
Data Analysis and Experimental Design
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets to model Suzuki-Miyaura coupling transition states.
- Hirshfeld Charge Analysis : Identify electron-deficient carbons (C-3 iodine) as reactive sites for palladium catalysis .
Q. What experimental controls are critical when evaluating the stability of this compound under varying pH conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
